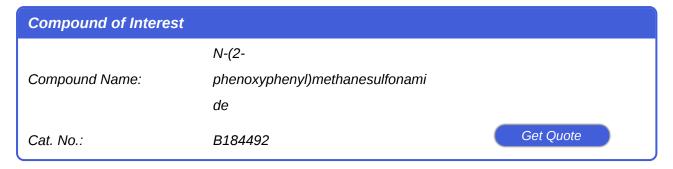


# Spectroscopic Profile of N-(2phenoxyphenyl)methanesulfonamide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **N-(2-phenoxyphenyl)methanesulfonamide**. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, serves as a crucial reference for researchers involved in the synthesis, identification, and quality control of this compound.

# **Chemical Structure and Properties**

N-(2-phenoxyphenyl)methanesulfonamide is a sulfonamide derivative with the molecular formula C<sub>13</sub>H<sub>13</sub>NO<sub>3</sub>S and a molecular weight of 263.31 g/mol .[1] Its structure features a methanesulfonyl group attached to an amino linker, which in turn is bonded to a phenoxyphenyl scaffold. This compound is recognized, among other things, as an impurity of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide.[1]

# **Spectroscopic Data**

The following sections detail the NMR, IR, and Mass Spec data for **N-(2-phenoxyphenyl)methanesulfonamide**, presented in tabular format for clarity and ease of



comparison.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. The <sup>1</sup>H and <sup>13</sup>C NMR data provide detailed information about the hydrogen and carbon framework of **N-(2-phenoxyphenyl)methanesulfonamide**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **N-(2-phenoxyphenyl)methanesulfonamide** 

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
3.03	S	3H	-SO₂CH₃	DMSO-d <sub>6</sub>
6.81	d, J=2 Hz	1H	Ar-H	DMSO-d <sub>6</sub>
6.94-7.00	m	3H	Ar-H	DMSO-d <sub>6</sub>
7.06-7.08	m	2H	Ar-H	DMSO-d <sub>6</sub>
7.19-7.31	m	4H	Ar-H	DMSO-d <sub>6</sub>
7.41-7.46	m	3H	Ar-H	DMSO-d <sub>6</sub>
9.59	S	1H	-NH- (D₂O exchangeable)	DMSO-d <sub>6</sub>

Data sourced from a study on a related compound, where this core structure was characterized.[2]

Table 2: 13C NMR Spectroscopic Data for N-(2-phenoxyphenyl)methanesulfonamide



Chemical Shift (δ) ppm	Assignment	Solvent
39.7	-SO <sub>2</sub> CH <sub>3</sub>	DMSO-d <sub>6</sub>
114.8	2 x Ar-CH	DMSO-d <sub>6</sub>
119.0	2 x Ar-CH	DMSO-d <sub>6</sub>
119.1	Ar-C	DMSO-d <sub>6</sub>
120.2	Ar-CH	DMSO-d <sub>6</sub>
120.7	Ar-CH	DMSO-d <sub>6</sub>
121.4	Ar-CH	DMSO-d <sub>6</sub>
124.7	Ar-CH	DMSO-d <sub>6</sub>
127.7	Ar-CH	DMSO-d <sub>6</sub>

Data sourced from a study on a related compound, where this core structure was characterized.[2]

# Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **N-(2-phenoxyphenyl)methanesulfonamide** are indicative of its sulfonamide and ether functionalities.

Table 3: IR Spectroscopic Data for **N-(2-phenoxyphenyl)methanesulfonamide** and Related Sulfonamides



Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Reference Compound
3292	N-H stretch	N-(2-phenoxy-4-(3- phenoxyprop-1- ynyl)phenyl)methanesulfonami de[2]
1331 - 1317	Asymmetric SO <sub>2</sub> stretch	N-(substituted phenyl)- methanesulphonamides[3]
1157 - 1139	Symmetric SO <sub>2</sub> stretch	N-(substituted phenyl)- methanesulphonamides[3]
1588, 1573, 1509, 1489	Aromatic C=C stretch	N-(2-phenoxy-4-(3- phenoxyprop-1- ynyl)phenyl)methanesulfonami de[2]
926 - 833	S-N stretch	N-(substituted phenyl)- methanesulphonamides[3]

# **Mass Spectrometry (MS)**

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for N-(2-phenoxyphenyl)methanesulfonamide

Parameter	Value	Method
Exact Mass	263.061614 g/mol	Computed
Monoisotopic Mass	263.0616 Da	Predicted
[M+H]+	394.1 (for a related compound)	Electrospray (ES)

Exact and monoisotopic mass data from PubChem.[4][5] The [M+H]<sup>+</sup> value is for a closely related, larger compound and is provided for context.[2]



## **Experimental Protocols**

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

### **NMR Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) or chloroform (CDCl<sub>3</sub>).[2][6] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

### **IR Spectroscopy**

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the potassium bromide (KBr) pellet method is frequently employed.[7] A small amount of the sample is ground with KBr and pressed into a thin pellet, which is then placed in the spectrometer's sample holder. The spectra are typically recorded in the range of 4000-400 cm<sup>-1</sup>.[7]

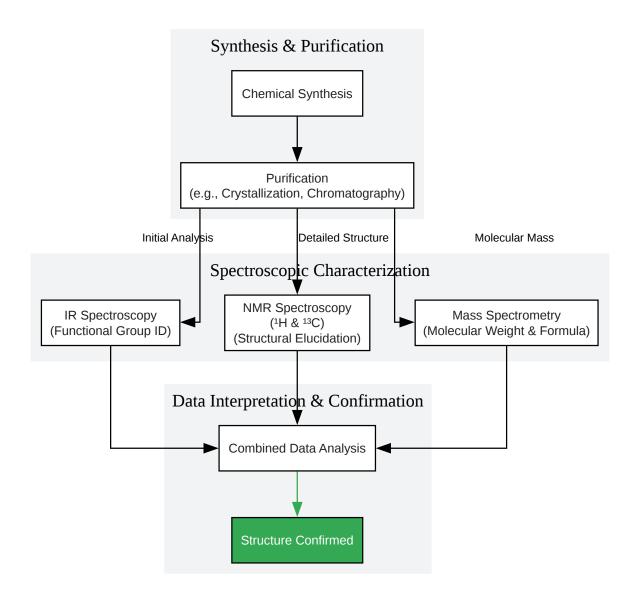
### **Mass Spectrometry**

Mass spectra can be acquired using various ionization techniques. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like **N-(2-phenoxyphenyl)methanesulfonamide** and is often coupled with a high-resolution mass analyzer to determine the exact mass of the molecular ion.

# **Logical Workflow for Spectroscopic Analysis**

The process of characterizing a synthesized chemical compound like **N-(2-phenoxyphenyl)methanesulfonamide** follows a logical progression of analytical techniques.





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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

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#### References

- 1. N-(2-phenoxyphenyl)methanesulphonamide | C13H13NO3S | CID 103958 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. spectrabase.com [spectrabase.com]
- 5. PubChemLite N-(2-phenoxyphenyl)methanesulphonamide (C13H13NO3S) [pubchemlite.lcsb.uni.lu]
- 6. rsc.org [rsc.org]
- 7. znaturforsch.com [znaturforsch.com]
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